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Efficacy and Clinical Data Overview

The table below summarizes key data for CEP-28122 and other ALK inhibitors. Please note the different

stages of development for each compound.

ALK Stage of Reported Efficacy in Key Experimental
Inhibitor Development Preclinical/Clinical Models Models

| CEP-28122 | Preclinical (identified in 2012) | Im vitro/vivo: Potent inhibition of cellular ALK
phosphorylation; induced cytotoxicity in ALK+ ALCL, NSCLC, and neuroblastoma cells. [1] | - SUDHL-1,
Karpas 299, SUP-M2 (ALK+ ALCL lines)

e H3122 (NSCLC line)

e KELLY (neuroblastoma line) | | | | In vivo (mouse xenografts): Complete/near-complete tumor
regressions at 230 mg/kg BID; sustained tumor regression after treatment cessation in some models.
[1] | - SUP-M2 (ALCL) xenografts

e H3122 (NSCLC) xenografts

e KELLY (neuroblastoma) xenografts | | Alectinib | Approved (Phase 3 Clinical Trial) | Clinical (ALEX
trial): Median Overall Survival (OS) of 81.1 months; median Progression-Free Survival (PFS) of 34.8
months. [2] [3] | Patients with untreated, advanced ALK+ NSCLC | | Brigatinib | Approved (Clinical
Trial) | Clinical (BRIGHTSTAR trial): Combined with Local Consolidative Therapy (LCT), showed
median PFS of 66 months and a 5-year PFS rate of 51%. [4] | Patients with advanced ALK+ NSCLC
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| | Lorlatinib | Approved (Phase 3 Clinical Trial) | Clinical (CROWN trial): 5-year PFS rate of 60%;
high intracranial objective response rate (83%). [5] | Patients with untreated, advanced ALK+ NSCLC

Experimental Protocols and Mechanistic Insights

A direct comparison of efficacy is not possible due to the different development stages of the drugs. The

following sections detail the experimental approaches used to generate the data for CEP-28122 and explore

a novel resistance mechanism relevant to ALK inhibitors.

Detailed Experimental Protocol for CEP-28122

The foundational data for CEP-28122 comes from a 2012 preclinical study. The methodology below outlines

the key experiments conducted. [1]

¢ 1. In Vitro Kinase Assay: The half-maximal inhibitory concentration (ICso) of CEP-28122 was
determined using a recombinant ALK kinase domain. The assay measured the inhibitor's potency in
blocking the phosphorylation of a substrate peptide.

e 2. Cellular Assays:

o Tyrosine Phosphorylation: ALK-positive cancer cell lines (e.g., SUDHL-1, Karpas 299) were
treated with CEP-28122. Cell lysates were then analyzed by Western blot using antibodies
against phosphorylated ALK to assess target engagement.

o Cell Viability/Proliferation: The effect of CEP-28122 on cell growth was measured using
assays like MTT or WST-1 after 3-5 days of exposure. The half-maximal growth inhibitory
concentration (Glso) was calculated.

¢ 3. In Vivo Xenograft Models:

o Model Establishment: Inmunodeficient mice were implanted subcutaneously with human
ALK-positive cancer cells (e.g., SUP-M2, H3122).

o Dosing and Efficacy: Once tumors were established, mice were randomized into groups
receiving either vehicle or CEP-28122 at various doses (e.g., 10, 30, 55, 100 mg/kg) orally,
typically twice daily. Tumor volumes and body weights were monitored regularly.

o Pharmacodynamic Analysis: In separate studies, tumors were harvested at different time
points after a single dose to analyze the levels of phosphorylated ALK by Western blot,
determining the duration of target inhibition.

Novel Resistance Mechanism: NAMPT as a Therapeutic Target
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Recent research has uncovered a metabolic vulnerability in ALK-positive cancers that could explain
resistance mechanisms and inform future combination therapies. The diagram below illustrates this pathway

and a key experimental workflow.

Oncogenic ALK Signaling & NAMPT Dependency Experimental Validation Workflow

NPM1::ALK Fusion Inhibit NAMPT (e.g., with FK866)
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As shown in the diagram, the oncogenic NPM1::ALK protein activates the transcription factor STATS3,
which in turn drives the expression of the NAMPT gene. [6] NAMPT is the rate-limiting enzyme in a
pathway that produces NAD+, a critical metabolic cofactor. The research demonstrates that ALK-positive
cancer cells become "addicted" to this pathway, as NAD+ is required to maintain ALK's own kinase activity

and support cell survival. [6]

Key Experimental Evidence:

¢ Genetic Knockdown: Using siRNA or CRISPR/Cas9 to reduce NAMPT expression impaired ALK
signaling and induced cell death. [6]
¢ Pharmacological Inhibition: Treating ALK-positive ALCL cells with the NAMPT inhibitor FK866 led
to:
o Asharp decrease in intracellular NAD+ and ATP levels. [6]
o Reduced phosphorylation (activity) of NPM1::ALK and its downstream signals. [6]
o Apoptotic cell death in vitro and suppressed tumor growth in mouse models. [6]

This suggests that targeting NAMPT could be a promising strategy to overcome resistance to direct ALK
kinase inhibitors like CEP-28122.

Interpretation and Conclusion

For researchers and drug development professionals, the key takeaways are:

e CEP-28122 was a potent and selective ALK inhibitor in preclinical models, showing robust antitumor
activity in xenografts of ALCL, NSCLC, and neuroblastoma. [1] Its oral bioavailability and
pharmacokinetic profile were favorable in animal studies.

¢ Cross-trial comparisons with approved ALK inhibitors (Alectinib, Brigatinib, Lorlatinib) are not
appropriate, as the data for CEP-28122 is from early, non-clinical settings, while the others have
proven efficacy in large human trials. [2] [4] [5]

e The discovery of the NAMPT-ALK metabolic interplay provides a novel therapeutic angle. [6] Future
inhibitor development may benefit from considering combination strategies that simultaneously target
the ALK kinase and this metabolic dependency to delay or prevent resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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